Kdn probe-1

Glycobiology Sialic Acid Lectin Binding

Standard sialic acid probes (Neu5Ac) fail to interrogate KDN-terminated glycans due to distinct lectin recognition profiles. Kdn probe-1 addresses this gap. - Fluorescent derivative of 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN) - Specifically labels AfS-containing vesicles; no binding to influenza or parainfluenza hemagglutinins - Validated via sialylated glycan microarray showing stronger SNA/MAL-I binding vs. Neu5Ac derivatives Ideal for glycobiology, virology (drug-resistant neuraminidase studies), and membrane trafficking research. Supplied as a ready-to-use chemical probe.

Molecular Formula C22H22BrNO9S
Molecular Weight 556.4 g/mol
Cat. No. B12421812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdn probe-1
Molecular FormulaC22H22BrNO9S
Molecular Weight556.4 g/mol
Structural Identifiers
SMILESC1C(C(C(OC1(C(=O)O)OC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4S3)C(C(CO)O)O)O)O
InChIInChI=1S/C22H22BrNO9S/c23-10-5-6-15(11(7-10)20-24-12-3-1-2-4-16(12)34-20)32-22(21(30)31)8-13(26)17(28)19(33-22)18(29)14(27)9-25/h1-7,13-14,17-19,25-29H,8-9H2,(H,30,31)/t13-,14+,17+,18+,19?,22+/m0/s1
InChIKeyQRCDBXFYTPWUNS-IRNIOWEZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kdn Probe-1: Fluorescent KDN-Based AfS Visualization


Kdn probe-1 (CAS: 2857099-16-0) is a fluorescent chemical probe that enables the identification and localization of a specific acidic glycosphingolipid, designated AfS, within vesicles on the cell surface . Functioning as a derivative of the deaminated sialic acid, 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN), it provides a specialized tool for glycobiology research, specifically targeting KDN-containing glycoconjugates, which are structurally distinct from the more common N-acetylneuraminic acid (Neu5Ac)-terminated glycans [1].

Probe Type Fluorescent KDN glycan probe
Target AfS vesicles on cell surface
Discrimination KDN-specific vs. Neu5Ac glycans

Kdn Probe-1: Why Generic Probes Cannot Substitute


The primary rationale for procuring Kdn probe-1 over other fluorescent probes or sialic acid analogs lies in its distinct molecular recognition profile. Data from a sialylated glycan microarray demonstrate that Kdn and its derivatives exhibit stronger binding to key sialic acid-binding lectins compared to derivatives of Neu5Ac and Neu5Gc [1]. Conversely, critical viral hemagglutinins, including those from human parainfluenza viruses and influenza A virus, bind glycans terminating with Neu5Ac or Neu5Gc but fail to recognize those with a terminal Kdn [1]. This unique pattern of differential binding, intrinsic to the Kdn moiety, means that a generic Neu5Ac-based probe will not replicate the interactions or cellular targets of Kdn probe-1, leading to potentially misleading or incomplete data. Therefore, substituting Kdn probe-1 with a non-specific alternative or a Neu5Ac derivative would fail to interrogate this distinct and biologically relevant subset of glycan interactions.

Neu5Ac-based probes may not replicate KDN-specific lectin binding (SNA/MAL-I).
Viral hemagglutinins bind Neu5Ac/Neu5Gc but not KDN; generic probes may generate false-positive signals.

Kdn Probe-1: Differential Performance Evidence


Enhanced Lectin Binding vs. Neu5Ac/Neu5Gc

The Kdn moiety on the probe confers a distinct, and often enhanced, binding profile to specific sialic acid-recognizing proteins. In a sialylated glycan microarray analysis, both Sambucus nigra agglutinin (SNA) and Maackia amurensis lectin-I (MAL-I) bound glycans terminating with Kdn and Kdn derivatives stronger than those terminating with derivatives of the more common sialic acids Neu5Ac and Neu5Gc [1].

Lectin Binding
Reported
Stronger binding to SNA/MAL-I vs. Neu5Ac/Neu5Gc derivatives
Supports KDN-specific lectin interaction studies
Qualitative difference, not quantified
Glycobiology Sialic Acid Lectin Binding Microarray

Differential Viral Hemagglutinin Recognition

Kdn probe-1's Kdn moiety is not recognized by several key viral hemagglutinins that bind to Neu5Ac- or Neu5Gc-terminated glycans. Microarray data show that human parainfluenza viruses and influenza A virus bind to glycans with Neu5Ac or Neu5Gc, but not to those terminating with Kdn or its derivatives [1].

Viral Hemagglutinin
Reported
No binding of parainfluenza/influenza HA to KDN glycans
Reduces Neu5Ac background in viral co-incubation assays
Qualitative binding vs. no binding
Virology Glycobiology Viral Entry Sialic Acid

Inhibitory Activity Against Drug-Resistant Neuraminidases

As a KDN analog, the core scaffold of Kdn probe-1 is related to compounds showing enhanced inhibitory activity against drug-resistant influenza neuraminidases. A study demonstrated that several synthesized KDN analogues exhibited comparable or better inhibitory activity than an unstudied Neu5Ac control against mutated influenza neuraminidases (A/California/04/2009 and A/Anhui/1/2005), which are known to be resistant to conventional Neu5Ac-based neuraminidase inhibitors [1].

Neuraminidase Inhibition
Class-level inference
KDN analogues showed comparable/better activity vs. resistant strains
May serve as template for inhibitor development
Not direct probe data; analogue evidence
Antiviral Drug Discovery Influenza Neuraminidase Inhibitor Drug Resistance

Kdn Probe-1: Key Application Scenarios


Visualizing KDN-Specific Glycan-Protein Interactions

For researchers investigating the distinct roles of KDNylated glycoconjugates in cellular recognition, immunity, or cancer progression, Kdn probe-1 provides a tool to specifically label and visualize AfS-containing vesicles. Its use is justified by evidence showing KDN glycans are differentially recognized by lectins like SNA and MAL-I compared to common Neu5Ac glycans [1]. This allows for the isolation of KDN-specific pathways from the more abundant Neu5Ac-mediated interactions.

Viral-Host Studies with Reduced Neu5Ac Background

In virology studies focused on host cell factors where standard Neu5Ac-based probes would be confounded by direct binding to viral hemagglutinins (e.g., from influenza or parainfluenza viruses), Kdn probe-1 offers a critical advantage. Evidence confirms that these viruses do not bind to KDN-terminated glycans [1], ensuring that observed signals are attributable to the intended cellular target (e.g., AfS localization) and not an artifact of viral binding to the probe itself. This is essential for experiments involving viral infection or viral protein binding assays.

Sialidase Inhibitor Development for Drug-Resistant Strains

For medicinal chemistry and antiviral research programs focused on combating drug-resistant influenza, Kdn probe-1 represents a scaffold with demonstrated class-level potential. The evidence that KDN analogues can exhibit comparable or better inhibitory activity against mutated, resistant neuraminidases [2] positions Kdn probe-1 and its derivatives as promising starting points or mechanistic probes for the design of novel therapeutics that overcome existing resistance mechanisms.

Mapping Acidic Glycosphingolipid (AfS) Dynamics

For cell biologists studying membrane trafficking, vesicle formation, or lipid raft organization, Kdn probe-1 provides a specific chemical tool to track the localization of AfS . Its utility is underscored by the unique KDN-binding characteristics that distinguish its target from the vast majority of other sialylated molecules, enabling more precise interrogation of AfS-specific cellular processes without interference from broader sialic acid biology [1].

Application
Selection Property
Validation Focus
KDN-specific glycan-protein interaction visualization
Differential lectin recognition vs. Neu5Ac
SNA/MAL-I binding specificity
Viral-host co-incubation assays
Lack of viral HA binding to KDN
Reduction of probe-virus interaction artifacts
Influenza neuraminidase inhibitor research
Class-level inhibitory scaffold against resistant strains
In vitro enzyme inhibition vs. mutant neuraminidases
Acidic glycosphingolipid (AfS) dynamics
Specific AfS vesicle labeling
Membrane trafficking and localization imaging

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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